![molecular formula C7H14ClNO2 B3253374 2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride CAS No. 223425-82-9](/img/structure/B3253374.png)
2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride
Overview
Description
2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride is a chemical compound with the CAS Number: 748754-87-2 . It has a molecular weight of 179.65 . The IUPAC name for this compound is [1-(aminomethyl)cyclobutyl]acetic acid hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride is 1S/C7H13NO2.ClH/c8-5-7(2-1-3-7)4-6(9)10;/h1-5,8H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride is a solid at room temperature . It has a molecular weight of 179.65 .Scientific Research Applications
Organic Acids in Acidizing Operations
Research on organic acids, such as formic, acetic, citric, and lactic acids, provides insight into their utility in enhancing oil and gas extraction processes. These acids are used as alternatives to hydrochloric acid in acidizing operations for carbonate and sandstone formations due to their lower corrosiveness and ability to mitigate issues such as high dissolving power, sludging tendency, and lack of penetration at high temperatures. Organic acids have shown effectiveness in formation damage removal, dissolution, and as corrosion rate reducers in high-temperature operations. Their applications extend beyond acidizing, including use as iron sequestering agents and for dissolving drilling mud filter cakes (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Organic Corrosion Inhibitors
The role of organic acids as corrosion inhibitors, particularly in acidic solutions, is another area of scientific interest. Organic inhibitors, characterized by the presence of heteroatoms such as O, S, N, and P, demonstrate significant efficacy in preventing metallic dissolution in aggressive acidic media. These compounds are crucial for industrial cleaning processes, including acid cleaning, pickling, and descaling, showcasing the broader applicability of organic acids in maintaining the integrity of metal surfaces and structures (Goyal et al., 2018).
Herbicide 2,4-D Toxicology and Environmental Impact
While not directly related to 2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride, research on the environmental and toxicological impacts of the herbicide 2,4-D provides context on the broader considerations necessary when evaluating the effects of chemical compounds. Studies on 2,4-D have highlighted its widespread presence in the environment and its potential toxic effects on non-target organisms, including aquatic life, plants, and potentially humans. Such research underscores the importance of understanding the ecological and health implications of chemical use in agriculture and other industries (Islam et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-7(2-1-3-7)4-6(9)10;/h1-5,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPVCXAEJOKSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



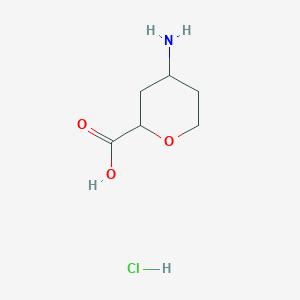

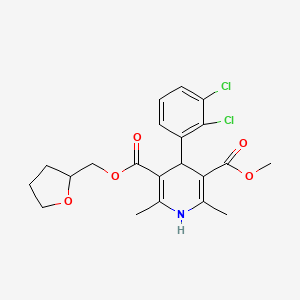
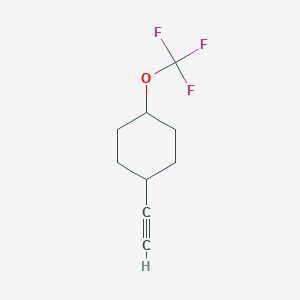
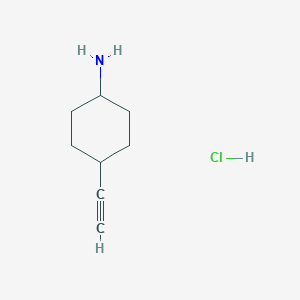
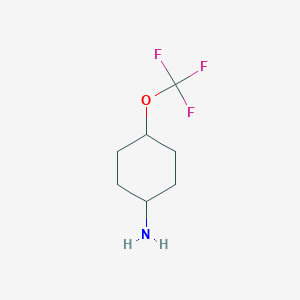
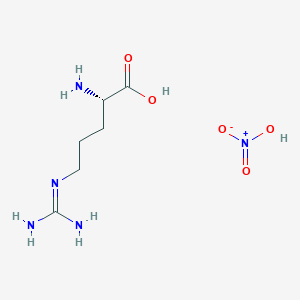
![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
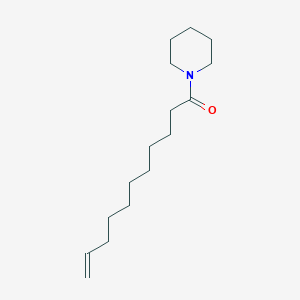
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)
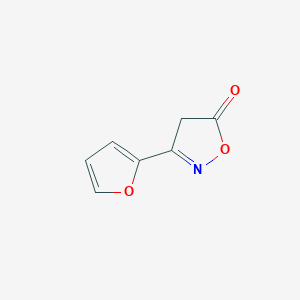

![[4-(Aminomethyl)-3,5-dimethylphenyl]methanol](/img/structure/B3253409.png)